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molecular formula C9H14O3 B1353936 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde CAS No. 93245-98-8

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Cat. No. B1353936
M. Wt: 170.21 g/mol
InChI Key: HFBULKBCEFQYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589113B2

Procedure details

A solution of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester (32.13 g, 150 mmol) in absol. toluene (160 ml) was combined dropwise at −70 to −65° C. under argon with diisobutylaluminium hydride (1.5 M solution in toluene, 102 ml, 153 mmol) and stirred for 30 min. The batch was then quenched at −70 to −60° C. by addition of methanol (80 ml). The reaction solution was heated to RT, combined with saturated sodium chloride solution (100 ml) and the reaction solution removed by suction filtration through diatomaceous earth. The diatomaceous earth was washed twice with ethyl acetate, the aqueous solution separated and extracted twice with ethyl acetate. The combined organic extracts were washed with saturated sodium chloride solution, dried over sodium sulfate and evaporated under a vacuum.
Quantity
32.13 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:15][CH2:14][C:9]2([O:13][CH2:12][CH2:11][O:10]2)[CH2:8][CH2:7]1)=O)C.[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[O:10]1[C:9]2([CH2:14][CH2:15][CH:6]([CH:4]=[O:3])[CH2:7][CH2:8]2)[O:13][CH2:12][CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
32.13 g
Type
reactant
Smiles
C(C)OC(=O)C1CCC2(OCCO2)CC1
Step Two
Name
Quantity
102 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The batch was then quenched at −70 to −60° C. by addition of methanol (80 ml)
CUSTOM
Type
CUSTOM
Details
the reaction solution removed by suction filtration through diatomaceous earth
WASH
Type
WASH
Details
The diatomaceous earth was washed twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the aqueous solution separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under a vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O1CCOC12CCC(CC2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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